molecular formula C11H11ClN2O2S B2379770 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide CAS No. 1903393-26-9

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide

Cat. No.: B2379770
CAS No.: 1903393-26-9
M. Wt: 270.73
InChI Key: GXYQLWUYTLIBIZ-UHFFFAOYSA-N
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Description

“5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide” is a chemical compound . It’s part of the isoxazole family, a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of isoxazole derivatives often involves metal-catalyzed reactions, which can have drawbacks such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures . Therefore, there’s a need for alternate metal-free synthetic routes .


Molecular Structure Analysis

The molecular structure of “5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide” can be found in various databases . The structure is based on the isoxazole ring, which is a five-membered heterocyclic moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of “5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide” can be found in various databases .

Scientific Research Applications

Antitubercular Activity

A study by Marvadi et al. (2020) explored the synthesis and antitubercular activity of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides. These compounds, including variations similar to 5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide, demonstrated promising antitubercular properties against Mycobacterium tuberculosis with lower cytotoxicity profiles. Marvadi et al. (2020)

Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, closely related to the structure of 5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide. These compounds showed significant in vitro cytotoxicity against various cancer cell lines, highlighting their potential in anticancer therapy. Atta and Abdel‐Latif (2021)

Antimicrobial Evaluation

Talupur et al. (2021) researched the synthesis and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, sharing a structural similarity with 5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide. Their findings indicate the potential of such compounds in antimicrobial applications. Talupur et al. (2021)

Future Directions

The future directions for “5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-carboxamide” and similar compounds likely involve the development of new eco-friendly synthetic strategies, given the drawbacks associated with current metal-catalyzed reactions . Additionally, there’s a need for robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for anticoagulant therapy .

Mode of Action

The compound acts as a potent inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . FXa catalyzes the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface .

Pharmacokinetics

The compound has been identified as a small-molecule inhibitor with good oral bioavailability . This makes it a promising candidate for oral anticoagulant therapy .

Result of Action

Inhibition of FXa by the compound produces antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors.

Properties

IUPAC Name

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c12-10-4-3-9(17-10)11(15)13-5-1-2-8-6-14-16-7-8/h3-4,6-7H,1-2,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYQLWUYTLIBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NCCCC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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